molecular formula C10H8BrN5O B8525501 3-Amino-6-bromo-N-pyridin-3-ylpyrazine-2-carboxamide

3-Amino-6-bromo-N-pyridin-3-ylpyrazine-2-carboxamide

Cat. No. B8525501
M. Wt: 294.11 g/mol
InChI Key: OFHNXDIKOPHZND-UHFFFAOYSA-N
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Patent
US07585853B2

Procedure details

To 3-aminopyridine (10 g, 106 mmol) at 70° C. were added methyl 3-amino-6-bromo-2-pyrazinecarboxylate (1.0 g, 4.3 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (645 μL, 4.3 mmol). The reaction solution was stirred for 4 h, diluted with water (75 mL) and extracted with methylene chloride. The combined organic layers were washed with a saturated ammonium chloride solution, dried (MgSO4), filtered and evaporated in vacuo. The crude product was purified on a silica gel column using methylene chloride/ethanol, (9:1), as the eluent to give 750 mg (59% yield) of the title compound as a yellow solid: 1H NMR (CDCl3, 400 MHz) δ 9.50 (br s, 1H), 8.82 (d, J=3 Hz, 1H), 8.43 (dd, J=5 and 1 Hz, 1H), 8.31 (s, 1H), 8.23 (ddd, J=8, 3 and 2 Hz, 1H), 7.34 (dd, J=8, 5 Hz, 1H); MS (TSP) m/z 294 (M++1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
645 μL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Yield
59%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[NH2:8][C:9]1[C:10]([C:16](OC)=[O:17])=[N:11][C:12]([Br:15])=[CH:13][N:14]=1.N12CCCN=C1CCCCC2>O>[NH2:8][C:9]1[C:10]([C:16]([NH:1][C:2]2[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=2)=[O:17])=[N:11][C:12]([Br:15])=[CH:13][N:14]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC=1C=NC=CC1
Name
Quantity
1 g
Type
reactant
Smiles
NC=1C(=NC(=CN1)Br)C(=O)OC
Name
Quantity
645 μL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Step Two
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction solution was stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The combined organic layers were washed with a saturated ammonium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified on a silica gel column

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC=1C(=NC(=CN1)Br)C(=O)NC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 750 mg
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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